Cas no 94061-81-1 ((3S,5R)-Fluvastatin sodium)

(3S,5R)-Fluvastatin sodium 化学的及び物理的性質
名前と識別子
-
- (3S,5R)-Fluvastatin Sodium Salt
- Fluvastatin sodium
- (3S,5R)-Fluvastatin sodium
- 3S,5R-Fluvastatin sodium salt
- Fluvastatin sodium (JAN/USP)
- 94061-81-1
- F0820
- XU-62-320
- Lescol (TN)
- FLUVASTATIN SODIUM (USP MONOGRAPH)
- Fluvastatin for system suitability, European Pharmacopoeia (EP) Reference Standard
- Q27147205
- FLUVASTATIN SODIUM [USP IMPURITY]
- HMS3067L20
- J-009181
- CCG-220859
- sodium, (e)-(3s,5r)-7-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-3,5-dihydroxy-hept-6-enoate
- Canef
- (3S,5R)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid sodium salt
- SMR000705060
- SODIUM (+/-)-(3R*,5S*,6E)-7-(3-(P-FLUOROPHENYL)-1-ISOPROPYLINDOL-2-YL)-3,5-DIHYDROXY-6-HEPTENOATE
- (+-)-fluvastatin sodium
- MLS002154037
- FLUVASTATIN SODIUM [VANDF]
- (3S,5R) Fluvastatin Sodium Salt
- (-)-3s,5r-fluvastatin sodium salt
- FLUVASTATIN SODIUM [MART.]
- FLUVASTATIN SODIUM [EP MONOGRAPH]
- rac-sodium (3R,5S,6E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- (3RS,5SR,6E)-Sodium-7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate
- 6-HEPTENOIC ACID, 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3,5-DIHYDROXY-, MONOSODIUM SALT, (R*,S*-(E))-(+/-)-
- Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
- MFCD00929076
- Primesin
- CS-0019898
- Fluvastatin sodium, United States Pharmacopeia (USP) Reference Standard
- Almastatin
- Lipaxan
- DTXSID3044758
- (3S,5R)-rel-7-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid sodium salt
- (3R,5S,6E)-(+/-)-7-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoic Acid
- sodium (3S,5R,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
- AKOS015894901
- CHEBI:5137
- LescolXL
- FLUVASTATIN SODIUM (EP MONOGRAPH)
- Fluindostatin
- FLUVASTATIN SODIUM (USP IMPURITY)
- Fluvastatin sodium, Pharmaceutical Secondary Standard; Certified Reference Material
- FLUVASTATIN SODIUM (MART.)
- Lymetel
- HMS3714L19
- CHEMBL241778
- Fluvastatin sodium [USAN]
- rel-(3S,5R,E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt
- DTXCID5065306
- Primexin
- FLUVASTATIN SODIUM (USP-RS)
- Lescol XL
- (-)-(3S,5R)-fluvastatin sodium
- FLUVASTATIN SODIUM [USP MONOGRAPH]
- FLUVASTATIN SODIUM [WHO-DD]
- sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
- SCHEMBL41503
- CCRIS 6848
- HMS2097L19
- Cranoc
- PYF7O1FV7F
- (-)-fluvastatin sodium
- FLUVASTATIN SODIUM SALT [MI]
- Sodium (+-)-(3R*,5S*,6E)-7-(3-(p-fluorophenyl)-1-isopropylindol-2-yl)-3,5-dihydroxy-6-heptenoate
- (+-)-sodium (3R,5S,6E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- FLUVASTATIN SODIUM [USP-RS]
- Vastin
- CHEBI:77603
- Fluvastatin sodium, European Pharmacopoeia (EP) Reference Standard
- (3S,5R)-Fluvastatin (sodium)
- XU 62-320
- HY-14664C
- Locol
- Fluvastatin Sanabo
- (3s,5r)-7-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl)-3,5-dihydroxyhept-6-enoic acidsodium salt
- sodium (+-)-(3R,5S,6E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- FLUVASTATIN SODIUM [JAN]
- FLUVASTATIN SODIUMER
- 6-Heptenoic acid, 7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-, monosodium salt, (R*,S*-(E))-(+-)-
- D00892
- Fluvastatin sodium salt
- (3S,5R)-(-)-fluvastatin sodium
- Rel-Sodium (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- FLUVASTATIN SODIUM [ORANGE BOOK]
- sodium (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- Lochol
- UNII-PYF7O1FV7F
- Fractal
- Fluvastatin sodium [USAN:USP]
- SCHEMBL41663
- 93957-55-2
-
- MDL: MFCD08063391
- インチ: InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1
- InChIKey: ZGGHKIMDNBDHJB-RPQBTBOMSA-M
- ほほえんだ: O=C([O-])C[C@@H](O)C[C@@H](O)/C=C/C(N1C(C)C)=C(C2=CC=C(F)C=C2)C3=C1C=CC=C3.[Na+]
計算された属性
- せいみつぶんしりょう: 433.166531g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 8
- どういたいしつりょう: 433.166531g/mol
- 単一同位体質量: 433.166531g/mol
- 水素結合トポロジー分子極性表面積: 85.5Ų
- 重原子数: 31
- 複雑さ: 596
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 共有結合ユニット数: 2
じっけんとくせい
(3S,5R)-Fluvastatin sodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A939236-250mg |
Sodium (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
94061-81-1 | 98% | 250mg |
$2556.0 | 2024-05-30 | |
Chemenu | CM334208-250mg |
Sodium (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
94061-81-1 | 95%+ | 250mg |
$32 | 2021-08-18 | |
Chemenu | CM334208-1g |
Sodium (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
94061-81-1 | 95%+ | 1g |
$78 | 2021-08-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S936809-1g |
Sodium (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
94061-81-1 | 98% | 1g |
¥895.50 | 2022-10-31 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD627979-1g |
Sodium (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
94061-81-1 | 98% | 1g |
¥575.0 | 2023-09-01 | |
Ambeed | A939236-5g |
Sodium (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
94061-81-1 | 98% | 5g |
$234.0 | 2024-04-15 | |
AstaTech | 45402-0.25/G |
(3S,5R)-FLUVASTATIN SODIUM SALT |
94061-81-1 | 97% | 0.25g |
$377 | 2023-09-19 | |
MedChemExpress | HY-14664C-10mg |
(3S,5R)-Fluvastatin sodium |
94061-81-1 | 98.16% | 10mg |
¥8160 | 2024-04-15 | |
Ambeed | A939236-10mg |
Sodium (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
94061-81-1 | 99% | 10mg |
$213.0 | 2025-02-20 | |
Ambeed | A939236-100mg |
Sodium (3S,5R,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
94061-81-1 | 99% | 100mg |
$1160.0 | 2025-02-20 |
(3S,5R)-Fluvastatin sodium 関連文献
-
Xiaowei Yang,Qi Lai,Xinmin Yang,Banglin Xie,Bin Zhang,Xiaoyong Zhang,Yen Wei Mater. Chem. Front. 2022 6 128
-
S. N. Ortega,A. J. Santos-Neto,F. M. Lancas Anal. Methods 2017 9 3039
-
Dorota Jarmu?ek,Tomasz Pedzinski,Marcin Hoffmann,Tomasz Siod?a,Kinga Salus,Donata Pluskota-Karwatka Phys. Chem. Chem. Phys. 2017 19 21946
-
Zhao-Xia Chen,Miao-Deng Liu,Deng-Ke Guo,Mei-Zhen Zou,Shi-Bo Wang,Han Cheng,Zhenlin Zhong,Xian-Zheng Zhang Nanoscale 2020 12 2966
-
Jiajie Chen,Yufang Zhu,Chengtie Wu,Jianlin Shi Chem. Soc. Rev. 2023 52 973
-
Junwei Wang,Xiang Pan,Quanjin Rong,Lei Zhao,Lin Zhao,Weichen Dai,Kun Zhao,Lihong Hu RSC Adv. 2020 10 33455
-
Qingxia Zhu,Mengyun Chen,Lu Han,Yongfang Yuan,Feng Lu Anal. Methods 2017 9 1595
-
8. Chemistry of 2-vinylindoles: synthesis and applicationsYaseen A. A. M. Elshaier,Mohamed T. M. Nemr,Mohamed S. Refaey,Wael A. A. Fadaly,Assem Barakat New J. Chem. 2022 46 13383
(3S,5R)-Fluvastatin sodiumに関する追加情報
Introduction to (3S,5R)-Fluvastatin Sodium (CAS No. 94061-81-1)
(3S,5R)-Fluvastatin Sodium, with the chemical identifier CAS No. 94061-81-1, is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention for its therapeutic applications. This compound is a sodium salt derivative of fluvastatin, a member of the statin class of drugs primarily used for the management of hyperlipidemia. Fluvastatin, including its enantiomer (3S,5R)-fluvastatin, plays a crucial role in inhibiting HMG-CoA reductase, an enzyme essential for cholesterol synthesis in the liver.
The stereochemistry of fluvastatin, particularly the (3S,5R) configuration, is critical to its pharmacological activity. Unlike some other statins that are racemic mixtures, (3S,5R)-fluvastatin sodium offers a more refined and targeted approach to cholesterol reduction. This specificity has been a focus of extensive research, aiming to optimize therapeutic efficacy while minimizing potential side effects.
In recent years, research on statins has expanded beyond their primary use in hyperlipidemia management. Studies have begun to explore their potential in combating inflammation and even certain types of cancer. The unique structure of (3S,5R)-fluvastatin sodium has been found to exhibit anti-inflammatory properties, which could be beneficial in conditions where inflammation plays a significant role.
One of the most compelling areas of research involves the use of statins in neuroprotection. Emerging evidence suggests that fluvastatin and its derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The precise stereochemistry of (3S,5R)-fluvastatin sodium is believed to contribute to these neuroprotective properties by modulating inflammatory pathways and enhancing neuronal survival.
The pharmacokinetic profile of (3S,5R)-fluvastatin sodium has also been extensively studied. Unlike some other statins that require high doses to achieve therapeutic levels, (3S,5R)-fluvastatin sodium demonstrates higher bioavailability and prolonged half-life. This makes it a promising candidate for once-daily dosing regimens, improving patient compliance and convenience.
Another area of interest is the combination therapy involving (3S,5R)-fluvastatin sodium with other medications. Research indicates that combining statins with anti-inflammatory agents could lead to synergistic effects, particularly in managing cardiovascular diseases where both cholesterol reduction and inflammation control are crucial.
The synthesis and purification of (3S,5R)-fluvastatin sodium are complex processes that require advanced chemical techniques. The stereochemical purity of this compound is paramount to its efficacy and safety. Modern synthetic methods have improved yield and purity, making it more feasible for large-scale production and clinical applications.
Regulatory agencies have stringent guidelines for the approval and use of statins like (3S,5R)-fluvastatin sodium. Clinical trials have been conducted to evaluate its safety and efficacy in various populations. These trials have provided valuable insights into dosing regimens and potential side effects, helping to refine its use in clinical practice.
The future prospects for (3S,5R)-fluvastatin sodium are promising. Ongoing research aims to explore new therapeutic applications beyond hyperlipidemia management. Innovations in drug delivery systems may also enhance the efficacy and reduce side effects associated with this compound.
In conclusion, (3S,5R)-fluvastatin sodium represents a significant advancement in pharmaceutical chemistry with its unique stereochemistry offering targeted therapeutic benefits. Its potential applications in managing hyperlipidemia, reducing inflammation, protecting against neurodegenerative diseases, and improving cardiovascular health make it a compound of great interest in contemporary medical research.
94061-81-1 ((3S,5R)-Fluvastatin sodium) 関連製品
- 143201-11-0(Cerivastatin sodium)
- 93957-52-9((E)-Methyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoate)
- 93957-53-0(Fluvastatin Methyl Ester)
- 93957-54-1(Fluvastatin)
- 93957-55-2(Fluvastatin sodium)
- 1331643-17-4(3-Keto Fluvastatin Sodium Salt)
- 129332-29-2(tert-Butyl Fluvastatin)
- 147511-69-1(Pitavastatin (>90%))
- 93957-50-7((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)
- 148901-69-3((E)-7-2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl-5-hydroxy-3-oxo-6-heptenoic Acid Ethyl Ester)
